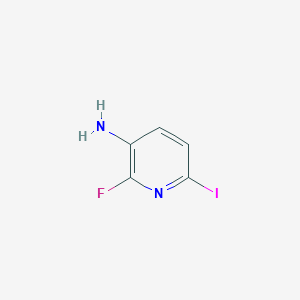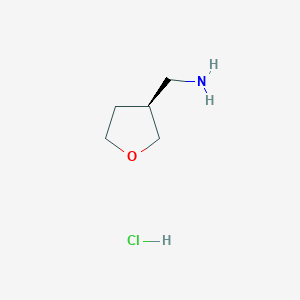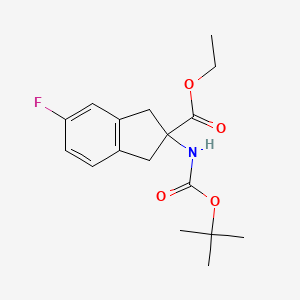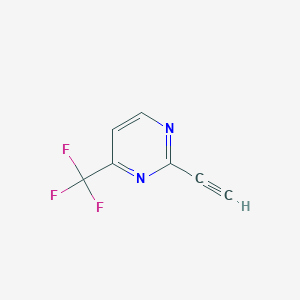
2-Ethynyl-4-(trifluoromethyl)pyrimidine
Descripción general
Descripción
“2-Ethynyl-4-(trifluoromethyl)pyrimidine” is a type of organic compound that contains a pyrimidine ring, which is a heterocyclic aromatic ring structure, similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a trifluoromethyl group (CF3), which is a functional group in organofluorines that has the formula -CF3 .
Synthesis Analysis
The synthesis of “2-Ethynyl-4-(trifluoromethyl)pyrimidine” and its derivatives generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice between these methods depends largely on the identity of the desired target compound .Molecular Structure Analysis
The molecular structure of “2-Ethynyl-4-(trifluoromethyl)pyrimidine” includes a pyrimidine ring and a trifluoromethyl group . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Chemical Reactions Analysis
The chemical reactions involving “2-Ethynyl-4-(trifluoromethyl)pyrimidine” are diverse. For instance, 2-Fluoro-4-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Aplicaciones Científicas De Investigación
Agrochemical Industry
The trifluoromethylpyridine (TFMP) derivatives, which include compounds like 2-Ethynyl-4-(trifluoromethyl)pyrimidine, are extensively used in the agrochemical industry. They serve as key structural motifs in active ingredients for crop protection. The introduction of TFMP derivatives has led to the development of more than 20 new agrochemicals that have acquired ISO common names. The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to their effectiveness in protecting crops from pests .
Pharmaceutical Development
In the pharmaceutical sector, several TFMP derivatives are utilized due to their biological activities. These compounds are part of the structural framework for drugs that have been granted market approval. Moreover, many candidates containing TFMP moieties are currently undergoing clinical trials, highlighting the significance of these derivatives in developing new therapeutic agents .
Veterinary Medicine
Similar to their use in human pharmaceuticals, TFMP derivatives are also employed in veterinary medicine. The incorporation of the TFMP moiety into veterinary products has led to the approval of two such products, indicating the potential for further applications in this field .
Synthesis of Aminopyridines
2-Ethynyl-4-(trifluoromethyl)pyrimidine acts as a reactant in the synthesis of aminopyridines through amination reactions. Aminopyridines are important intermediates in the production of various pharmaceuticals and agrochemicals, showcasing the versatility of this compound in synthetic organic chemistry .
Catalysis
This compound is also used as a catalytic ligand for the regioselective preparation of tetramethylbiphenyls. The process involves the aerobic oxidative coupling of xylene, demonstrating the role of 2-Ethynyl-4-(trifluoromethyl)pyrimidine in facilitating important catalytic reactions .
Fluorinated Organic Chemicals Research
The development of fluorinated organic chemicals is a growing research area, with more than 50% of pesticides launched in the last two decades being fluorinated. Around 40% of all fluorine-containing pesticides on the market contain a trifluoromethyl group. This underscores the importance of compounds like 2-Ethynyl-4-(trifluoromethyl)pyrimidine in the ongoing research and development of fluorinated organic chemicals .
FDA-Approved Drugs
Compounds containing the trifluoromethyl group, such as 2-Ethynyl-4-(trifluoromethyl)pyrimidine, are featured in the chemistry of 19 FDA-approved drugs over the past 20 years. These drugs, which include the TFM group as one of the pharmacophores, highlight the critical role of such compounds in the success of FDA-approved therapeutic agents .
Functional Materials Development
The unique characteristics of fluorine-containing compounds, including those with the TFMP moiety, have led to advances in the field of functional materials. These compounds are integral to the creation of new materials with specialized properties for various industrial applications .
Mecanismo De Acción
The mechanism of action of “2-Ethynyl-4-(trifluoromethyl)pyrimidine” and its derivatives is thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . For instance, some derivatives have shown promising neuroprotective and anti-inflammatory properties .
Direcciones Futuras
The future directions for “2-Ethynyl-4-(trifluoromethyl)pyrimidine” and its derivatives are promising. They are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of these compounds will be discovered in the future .
Propiedades
IUPAC Name |
2-ethynyl-4-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2/c1-2-6-11-4-3-5(12-6)7(8,9)10/h1,3-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQYAMADTJJDCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=CC(=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethynyl-4-(trifluoromethyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



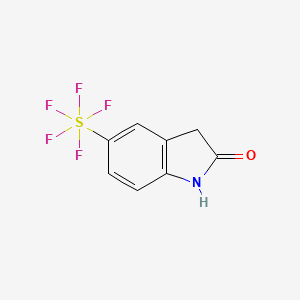

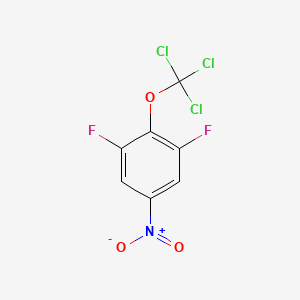

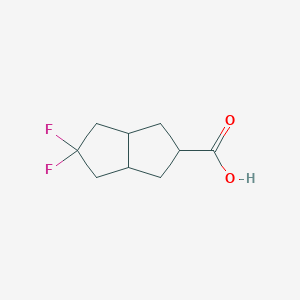
![3,3-Dimethyl-1-[2-(methylamino)ethyl]urea](/img/structure/B1457256.png)
![2-[2-(4-Methoxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid](/img/structure/B1457257.png)
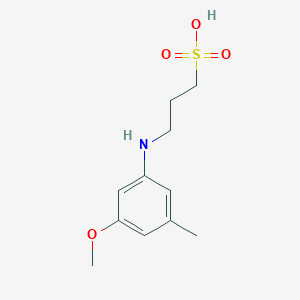
![2-Amino-5-methyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B1457262.png)
